molecular formula C20H18F3NO3 B3963711 6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B3963711
M. Wt: 377.4 g/mol
InChI Key: HPGLUAODPLNMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a dimethylamino group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a dimethylamino-substituted benzaldehyde with a trifluoromethylated acetophenone under basic conditions to form the chromenone core. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Dimethylaminofulvene: Shares the dimethylamino group but differs in the core structure.

    Trifluoromethylated Aromatics: Contains the trifluoromethyl group but lacks the chromenone core.

    Coumarin Derivatives: Similar chromenone core but different substituents.

Uniqueness

6-((DIMETHYLAMINO)ME)-7-HO-8-ME-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to the combination of its trifluoromethyl group, dimethylamino group, and chromenone core, which confer distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3/c1-11-16(25)13(10-24(2)3)9-14-17(26)15(12-7-5-4-6-8-12)19(20(21,22)23)27-18(11)14/h4-9,25H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGLUAODPLNMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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